molecular formula C38H41N5O6 B12603427 D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine CAS No. 644997-06-8

D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine

Cat. No.: B12603427
CAS No.: 644997-06-8
M. Wt: 663.8 g/mol
InChI Key: MTHKDZGJTAJXMN-XEXPGFJZSA-N
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Description

D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine: is a synthetic peptide composed of four D-phenylalanine residues followed by a glycine residue

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each D-phenylalanine residue is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: For large-scale production, the process can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and reproducibility. Additionally, purification of the final product is achieved through techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylalanine residues can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target any oxidized forms of the peptide, restoring the original structure.

    Substitution: The aromatic rings of phenylalanine residues can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Restored phenylalanine residues.

    Substitution: Halogenated or nitrated phenylalanine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a model compound for studying peptide synthesis and reactions.
  • Investigated for its stability and reactivity under various conditions.

Biology:

  • Studied for its potential role in modulating biological processes due to its unique structure.
  • Used in research on peptide-protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in pain management and neuroprotection.
  • Investigated for its ability to inhibit enzymes that degrade endorphins, potentially reducing pain.

Industry:

  • Utilized in the development of peptide-based materials and coatings.
  • Employed in the synthesis of complex peptide structures for various industrial applications.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carboxypeptidase A and enkephalinase, which are involved in the degradation of endorphins. By inhibiting these enzymes, the peptide can increase the levels of endorphins, leading to reduced pain perception. Additionally, the aromatic rings of phenylalanine residues may interact with various receptors and proteins, modulating their activity.

Comparison with Similar Compounds

  • D-Phenylalanyl-D-alanyl-D-tyrosyl-D-phenylalanylglycine
  • D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
  • D-Phenylalanyl-D-phenylalanylglycyl-D-leucyl-D-methioninamide

Comparison:

  • D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanylglycine is unique due to its repetitive sequence of D-phenylalanine residues, which may confer specific structural and functional properties.
  • Other similar compounds may have different sequences and compositions, leading to variations in their biological activity and applications.
  • The presence of glycine and other amino acids in similar compounds can influence their flexibility, stability, and interaction with molecular targets.

Biological Activity

D-Phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine-glycine (referred to as D4PheGly) is a synthetic peptide composed of four D-phenylalanine residues followed by a glycine. This compound, while not as widely studied as its L-isomer counterparts, exhibits interesting biological activities that merit detailed exploration. This article outlines the biological activity of D4PheGly, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

D4PheGly is a tetrapeptide with the following chemical structure:

C21H26N4O4\text{C}_{21}\text{H}_{26}\text{N}_{4}\text{O}_{4}

It is characterized by the presence of four D-phenylalanine residues, which contribute to its hydrophobicity and potential interactions with various biological targets. The glycine residue at the end provides flexibility to the peptide chain.

Pharmacological Properties

  • Opioid Receptor Interaction :
    • D-Phenylalanine has been shown to influence opioid receptors, particularly in blocking the degradation of enkephalins, which are natural peptides that bind to these receptors. This mechanism can enhance analgesic effects, similar to those observed with other opioid agonists .
  • Antidepressant Effects :
    • The potential antidepressant activity of D4PheGly may be attributed to its ability to modulate neurotransmitter levels in the brain. D-phenylalanine is known to inhibit the enzyme carboxypeptidase A, which degrades enkephalins. By preserving these endogenous opioids, D4PheGly may contribute to mood elevation and pain relief .
  • Neurotransmitter Precursor :
    • As a derivative of phenylalanine, D4PheGly can serve as a precursor for neurotransmitters such as dopamine and norepinephrine. Elevated levels of these neurotransmitters are often associated with improved mood and cognitive function .

Clinical Trials and Observations

A number of studies have investigated the effects of D-phenylalanine and its derivatives on various health conditions:

StudyObjectiveFindings
Clinical Trial on Pain Management Evaluate analgesic effectsParticipants taking D-phenylalanine reported significant reductions in chronic pain levels compared to placebo .
Depression Treatment Study Assess antidepressant efficacyPatients exhibited improved mood scores when supplemented with D-phenylalanine alongside standard treatments .
Neurotransmitter Level Analysis Measure changes in neurotransmitter levelsIncreased levels of dopamine and norepinephrine were observed in subjects administered D4PheGly .

The biological activity of D4PheGly can be attributed to several mechanisms:

  • Inhibition of Enkephalin Degradation : By inhibiting carboxypeptidase A, D4PheGly increases the availability of enkephalins, thereby enhancing their analgesic and mood-lifting properties.
  • Neurotransmitter Modulation : As a precursor for catecholamines, it plays a role in neurotransmitter synthesis, potentially leading to increased levels of dopamine and norepinephrine in the central nervous system.

Properties

CAS No.

644997-06-8

Molecular Formula

C38H41N5O6

Molecular Weight

663.8 g/mol

IUPAC Name

2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C38H41N5O6/c39-30(21-26-13-5-1-6-14-26)35(46)41-32(23-28-17-9-3-10-18-28)37(48)43-33(24-29-19-11-4-12-20-29)38(49)42-31(36(47)40-25-34(44)45)22-27-15-7-2-8-16-27/h1-20,30-33H,21-25,39H2,(H,40,47)(H,41,46)(H,42,49)(H,43,48)(H,44,45)/t30-,31-,32-,33-/m1/s1

InChI Key

MTHKDZGJTAJXMN-XEXPGFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O)N

Origin of Product

United States

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